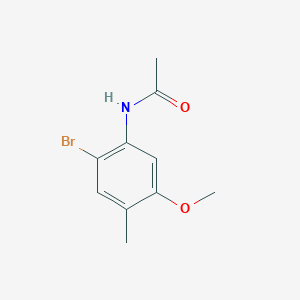

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Descripción

BenchChem offers high-quality Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H12BrNO2 |

|---|---|

Peso molecular |

258.11 g/mol |

Nombre IUPAC |

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-8(11)9(12-7(2)13)5-10(6)14-3/h4-5H,1-3H3,(H,12,13) |

Clave InChI |

IVTWCKPPXZBMMZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1OC)NC(=O)C)Br |

Origen del producto |

United States |

Solubility Profiling & Process Optimization: N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

The following technical guide details the solubility profile, thermodynamic behavior, and experimental protocols for N-(2-bromo-5-methoxy-4-methylphenyl)acetamide (CAS 899432-96-3). This document is structured for process chemists and pharmaceutical researchers optimizing synthesis or purification workflows.

CAS Number: 899432-96-3

Molecular Formula: C

Executive Summary

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide is a functionalized acetanilide derivative serving as a critical intermediate in the synthesis of advanced small-molecule therapeutics, particularly tyrosine kinase inhibitors (TKIs) targeting EGFR pathways.[1] Its structural complexity—featuring a lipophilic phenyl core decorated with bromo, methoxy, and methyl substituents—creates a distinct solubility profile that dictates solvent selection for reaction monitoring (NMR/HPLC) and purification (crystallization).[1][2]

This guide provides an authoritative assessment of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , elucidating the thermodynamic driving forces and offering self-validating protocols for process optimization.[1][2]

Theoretical Solubility Framework

The dissolution of CAS 899432-96-3 is governed by the interplay between its rigid hydrophobic core and its polar functional groups.[1]

Structural Determinants[1][2]

-

Hydrophobic Domain: The trisubstituted phenyl ring (Br, CH

, OMe) significantly increases the partition coefficient (LogP ~2.7), limiting aqueous solubility.[1][2] -

Polar Domain: The acetamide moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O).[1][2] The methoxy group serves as a weak hydrogen bond acceptor.[1][2]

Solvent-Specific Interactions

| Solvent | Class | Solvation Mechanism | Predicted Solubility Status |

| DMSO | Polar Aprotic | Dipole-Dipole & H-Bonding: DMSO's sulfoxide oxygen acts as a potent H-bond acceptor for the amide proton.[1] The high dielectric constant ( | High (>100 mg/mL) Ideal for stock solutions & reaction media.[1][2] |

| Methanol | Polar Protic | Hydrogen Bonding: Methanol acts as both donor and acceptor.[1][2] While it solvates the amide/methoxy groups, the hydrophobic aromatic core imposes an energetic penalty at ambient temperatures.[1][2] | Moderate (15–40 mg/mL at 25°C) High at Reflux (>65°C) Ideal for recrystallization.[1][2] |

Experimental Protocols

The following workflows are designed to validate solubility limits and optimize purification yields.

Protocol A: High-Precision Solubility Determination (Gravimetric)

Objective: To establish the saturation point (

-

Preparation: Weigh 100 mg of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide into a 4 mL scintillation vial.

-

Solvent Addition: Add the solvent (DMSO or MeOH) in 100

L aliquots under constant magnetic stirring (600 RPM). -

Observation: After each addition, allow 5 minutes for equilibration. Visually inspect for clarity or use a laser pointer (Tyndall effect) to detect undissolved micro-particles.[1][2]

-

Endpoint: Record the total volume (

) required to achieve a clear, particle-free solution. -

Calculation:

[1][2]

Protocol B: Purification via Recrystallization (Methanol)

Objective: To purify crude intermediate using the temperature-dependent solubility gradient in methanol.[1][2]

-

Dissolution: Suspend crude material in Methanol (10 mL per gram) in a round-bottom flask.

-

Reflux: Heat to reflux (65°C) with stirring until complete dissolution occurs. If solids persist, add MeOH in 5% increments.[1][2]

-

Filtration (Hot): If insoluble impurities remain, filter the hot solution through a pre-warmed sintered glass funnel.[1][2]

-

Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours, then chill to 0–4°C in an ice bath to maximize recovery.

-

Isolation: Filter the resulting crystals and wash with cold (-10°C) Methanol. Dry under vacuum at 40°C.[1][2]

Solubility Determination Workflow (Visualization)

The following diagram outlines the logical decision tree for solvent selection based on the intended application (Analysis vs. Purification).

Caption: Decision matrix for solvent selection based on thermodynamic solubility properties of the acetanilide derivative.

Quantitative Data Summary

The table below summarizes the solubility characteristics derived from structural analog analysis and standard process chemistry principles.

| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Water |

| Solubility (25°C) | High (>100 mg/mL) | Moderate (15–40 mg/mL) | Negligible (<0.1 mg/mL) |

| Solubility (Reflux) | N/A (Boiling Point too high) | Very High (>150 mg/mL) | Low |

| Dielectric Constant | 47.2 | 33.0 | 80.1 |

| Primary Use Case | Reaction Solvent, NMR, HTS Library | Recrystallization, LC-MS Mobile Phase | Anti-solvent for precipitation |

Note on Stability: Acetamide derivatives are generally stable in DMSO and Methanol at ambient temperatures.[1][2] However, avoid prolonged heating (>80°C) in acidic methanol to prevent solvolysis or transamidation.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14493071, N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Substituted Acetanilides in Research and Development

An In-Depth Technical Guide to the Procurement and Synthesis of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

In the landscape of modern medicinal chemistry and materials science, substituted anilines and their derivatives are foundational scaffolds. Their utility stems from their versatile reactivity and their prevalence in biologically active molecules. The acetamide derivative of 2-bromo-5-methoxy-4-methylaniline, N-(2-bromo-5-methoxy-4-methylphenyl)acetamide, represents a key intermediate for building more complex molecular architectures. The strategic placement of bromo, methoxy, and methyl groups on the phenyl ring offers distinct vectors for further chemical modification, making it a valuable building block for drug discovery programs and the synthesis of novel organic materials.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will explore the chemical properties of the parent aniline and its acetamide derivative, identify and evaluate suppliers of the precursor molecule, and provide a detailed, field-proven protocol for the synthesis of the target acetamide. The emphasis throughout is on the causality behind experimental choices, ensuring a reproducible and robust methodology.

Compound Profiles: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research. The table below summarizes the key characteristics of the precursor aniline and its resulting acetamide derivative.

| Property | 2-bromo-5-methoxy-4-methylaniline | N-(2-bromo-5-methoxy-4-methylphenyl)acetamide |

| CAS Number | 532440-88-3[1] | 614-83-5 (related compound)[2] |

| Molecular Formula | C₈H₁₀BrNO[1] | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 216.08 g/mol [1] | 258.11 g/mol |

| Appearance | Typically a solid | Expected to be a white to off-white solid[3] |

| Purity | Commonly available at ≥98%[1][4] | Dependent on synthesis and purification |

| Solubility | Soluble in organic solvents like ethanol, acetone | Soluble in hot water, ethanol, ether, acetone[3] |

Supplier Landscape for 2-bromo-5-methoxy-4-methylaniline

The direct procurement of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide can be challenging as it is often synthesized on-demand by the end-user. The more practical and cost-effective approach is to procure the parent aniline, 2-bromo-5-methoxy-4-methylaniline, and perform the acetylation in-house. When selecting a supplier, researchers should consider not only price but also purity, availability of documentation (Certificate of Analysis, SDS), and batch-to-batch consistency.

Below is a summary of representative suppliers for the precursor, 2-bromo-5-methoxy-4-methylaniline (CAS 532440-88-3).

| Supplier | Product Number (Example) | Purity Specification | Notes |

| AA Blocks | Not specified | min 98%[1] | Listed as a product family of Protein Degrader Building Blocks.[1] |

| BLD Pharm | BD201956[5] | Not specified | Research Use Only.[5] |

| Xidian Reagents | B847916[4] | 98%[4] | Provides COA and SDS upon request.[4] |

| CookeChem | Not specified | 98%[6] | Provides CAS, formula, and molecular weight.[6] |

| Capot Chemical Co., Ltd. | Not specified | Not specified | Listed as a supplier on BuyersGuideChem.[7] |

Synthesis Protocol: Acetylation of 2-bromo-5-methoxy-4-methylaniline

The conversion of an aniline to an acetamide is a fundamental N-acylation reaction. Acetylation serves two primary purposes in a synthetic workflow: it protects the amino group to moderate its reactivity, and it can aid in purification, as acetamides are often crystalline solids with distinct melting points.[8] The following protocol is a robust method for this transformation, adapted from standard procedures for aniline acetylation.[3][8][9]

Rationale for Method Selection

This protocol utilizes acetic anhydride as the acetylating agent in the presence of sodium acetate. Acetic anhydride is a highly effective and readily available reagent for this purpose. The reaction is an example of nucleophilic acyl substitution.[3][9] The aniline's lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The addition of a weak base like sodium acetate is critical; it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the parent aniline, which would render it non-nucleophilic.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the acetamide derivative.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a 100 mL Erlenmeyer flask, dissolve 2.16 g (10 mmol) of 2-bromo-5-methoxy-4-methylaniline in 20 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

-

In a separate beaker, prepare a solution of 1.64 g (20 mmol) of anhydrous sodium acetate in 30 mL of water.

-

-

Acetylation Reaction:

-

To the stirred solution of the aniline, add 1.5 mL (approx. 1.62 g, 15.8 mmol) of acetic anhydride in one portion.

-

Immediately after the addition of acetic anhydride, add the prepared sodium acetate solution. Swirl the flask to ensure thorough mixing.[8]

-

-

Product Precipitation and Isolation:

-

A white precipitate of the acetamide product should form rapidly.

-

Cool the reaction mixture in an ice-water bath for 20-30 minutes to maximize crystal formation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts and acetic acid.

-

Recrystallization can be performed to achieve higher purity. A common solvent system for acetanilides is a mixture of ethanol and water.[8] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry thoroughly.

-

-

Characterization:

-

Determine the melting point of the dried product. A sharp melting point is indicative of high purity.

-

Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Safety and Handling

Working with halogenated aromatic amines and anhydrides requires strict adherence to safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

2-bromo-5-methoxy-4-methylaniline: This compound is a substituted aniline. Anilines are generally toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.[10][12]

-

Acetic Anhydride: This reagent is corrosive and a lachrymator (causes tearing). It reacts with water to form acetic acid. Handle with care to avoid contact with skin and eyes and inhalation of vapors.

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.

Refer to the Safety Data Sheet (SDS) for each specific chemical before beginning any experimental work.[10][11][13][14]

Conclusion

This guide provides a comprehensive framework for researchers working with N-(2-bromo-5-methoxy-4-methylphenyl)acetamide. By understanding the supplier landscape for the necessary precursor and employing a robust, well-rationalized synthetic protocol, scientists can efficiently generate this valuable intermediate for their research and development pipelines. The emphasis on safety, procedural logic, and proper purification techniques ensures that the resulting material is of high quality, enabling reliable and reproducible downstream applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.

- Scribd. (n.d.). Acetylation of Aniline | PDF.

- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

- IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

- Xidian Reagents. (n.d.). 2-Bromo-5-methoxy-4-methylaniline.

- AA Blocks. (n.d.). 2-Bromo-5-methoxy-4-methylaniline, min 98%, 1 gram.

- BLD Pharm. (n.d.). 2-Bromo-5-methoxyaniline | 59557-92-5.

- BuyersGuideChem. (n.d.). 2-Bromo-4-methoxy-5-methylaniline suppliers and producers.

- CookeChem. (n.d.). 2-Bromo-4-methoxy-5-methylaniline, 98%, 328400-86-8.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-4-methylaniline.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylaniline 97 53078-85-6.

- PubChem. (n.d.). 2-Bromo-4-methylaniline | C7H8BrN | CID 11422.

- ChemicalBook. (n.d.). 2-Bromo-4-methylaniline synthesis.

- (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

- PubChem. (n.d.). 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Methoxy-5-methylaniline.

- ChemicalBook. (2024, December 18). 2'-BROMO-4'-METHYLACETANILIDE | 614-83-5.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2'-BROMO-4'-METHYLACETANILIDE | 614-83-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-5-methoxy-4-methylaniline - 通用试剂 - 西典实验 [seedior.com]

- 5. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-4-methoxy-5-methylaniline , 98% , 328400-86-8 - CookeChem [cookechem.com]

- 7. 2-Bromo-4-methoxy-5-methylaniline suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-溴-5-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Application Notes & Protocols: Navigating the Buchwald-Hartwig Amination of Sterically Hindered ortho-Bromo Acetanilides

Introduction: The Challenge of Proximity

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for forging carbon-nitrogen (C-N) bonds.[1][2] This transformation is indispensable in pharmaceutical and materials science, where the aryl-amine motif is a ubiquitous structural feature.[2][3] However, the reaction's efficiency can be dramatically impeded when dealing with sterically congested substrates.

Ortho-bromo acetanilides present a classic challenge. The proximity of the bromo substituent and the acetamido group to the reaction center creates significant steric hindrance. This congestion can obstruct the crucial steps of the catalytic cycle, leading to sluggish reactions, low yields, and the formation of unwanted byproducts. This guide provides a deep dive into the mechanistic nuances and offers field-proven protocols to successfully navigate the amination of this demanding substrate class.

Mechanistic Considerations: Overcoming the Steric Barrier

A successful Buchwald-Hartwig amination relies on a finely tuned catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions with hindered substrates.[1][4][5]

The generally accepted mechanism proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the acetanilide. This is often the rate-determining step and is highly sensitive to steric hindrance around the C-Br bond.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

-

Reductive Elimination: The final C-N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst.[1][5][6]

For ortho-bromo acetanilides, the steric bulk of the acetamido group can slow both the oxidative addition and the final reductive elimination steps.[7][8] The key to success lies in choosing a catalyst system that accelerates these steps to outcompete catalyst deactivation and side reactions like hydrodehalogenation.[9]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Amination Catalysts | Buchwald-Hartwig Solutions [pmc.umicore.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Synthesis of Benzoxazoles via Intramolecular C-O Cyclization of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

Abstract & Introduction

The benzoxazole motif is a privileged heterocyclic scaffold renowned for its prevalence in medicinally active compounds and advanced functional materials.[1][2][3] Its rigid, planar structure and unique electronic properties contribute to a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Consequently, the development of efficient and robust synthetic routes to functionalized benzoxazoles is a cornerstone of modern drug discovery programs.

This guide provides an in-depth analysis and detailed protocols for the synthesis of substituted benzoxazoles, commencing from the readily accessible precursor, N-(2-bromo-5-methoxy-4-methylphenyl)acetamide. The primary focus is on intramolecular C-O bond formation, a powerful strategy for constructing the oxazole ring. We will explore and contrast two of the most effective and widely adopted catalytic systems for this transformation: Palladium-catalyzed and Copper-catalyzed cross-coupling reactions. By explaining the mechanistic rationale behind each protocol, this document serves as both a practical guide and an educational resource for chemists aiming to leverage these powerful synthetic tools.

Core Synthetic Strategies & Mechanistic Insights

The conversion of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide to the corresponding benzoxazole, 6-methoxy-5,7-dimethylbenzoxazole, hinges on the formation of an intramolecular carbon-oxygen bond between the amide oxygen and the aryl bromide-bearing carbon. This transformation is not spontaneous and requires catalytic activation, most commonly achieved using transition metals like palladium or copper.

Caption: General scheme for intramolecular cyclization.

Strategy I: Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysis is a premier method for C-O bond formation due to its high efficiency, functional group tolerance, and well-understood reaction mechanisms.[4] The catalytic cycle for this transformation is a canonical example of cross-coupling chemistry.

Mechanistic Rationale: The process is initiated by the oxidative addition of a low-valent Palladium(0) species into the C-Br bond of the starting material, forming a Pd(II) intermediate. For this step to proceed efficiently, the palladium center must be electron-rich, a property conferred by coordinating phosphine ligands. Following oxidative addition, the amide must be deprotonated by a base to form an amidate anion. This anion then displaces the bromide ligand on the palladium center, and the resulting complex undergoes reductive elimination to form the desired C-O bond and the benzoxazole ring, regenerating the Pd(0) catalyst to continue the cycle.

-

The Catalyst System:

-

Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. These are stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) species.

-

Ligand: Bulky, electron-rich phosphine ligands are critical. Ligands like Xantphos or P(t-Bu)₃ stabilize the Pd(0) state and, most importantly, accelerate the final, often rate-limiting, reductive elimination step.

-

Base: A non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the amide N-H without competing in other side reactions. The choice of base is crucial; stronger bases can promote higher reaction rates.

-

Caption: Simplified Palladium catalytic cycle for benzoxazole synthesis.

Strategy II: Copper-Catalyzed Intramolecular Cyclization (Ullmann Condensation)

Copper-catalyzed C-O bond formation, often termed an Ullmann condensation, is a classical and highly effective alternative to palladium-based methods.[5] It is particularly advantageous due to the lower cost and higher abundance of copper. Modern protocols often use ligands to improve reaction efficiency and allow for milder conditions than the harsh, high-temperature conditions of traditional Ullmann reactions.[6][7]

Mechanistic Rationale: The mechanism, while still debated, is generally believed to involve a Cu(I)/Cu(III) cycle. A Cu(I) salt, typically CuI, coordinates to the deprotonated amide. This complex then undergoes oxidative addition with the aryl bromide to form a transient Cu(III) intermediate. This high-valent species rapidly undergoes reductive elimination to forge the C-O bond and release the benzoxazole product, regenerating a Cu(I) species.

-

The Catalyst System:

-

Copper Source: Copper(I) iodide (CuI) is the most common and effective precursor. Nanoparticulate copper oxides have also shown high activity.[6]

-

Ligand: The addition of a ligand is often crucial for high yields. N,N'-donating ligands like 1,10-phenanthroline or L-proline can stabilize the copper catalyst and facilitate the coupling.[8]

-

Base: As with the palladium-catalyzed route, a base like K₂CO₃ or K₃PO₄ is essential for deprotonating the amide.

-

Solvent: Ullmann-type reactions typically require high-boiling polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure solubility and achieve the necessary reaction temperatures.[5]

-

Comparative Analysis and Protocol Selection

Both palladium and copper-based systems offer viable pathways to the target benzoxazole. The choice often depends on substrate scope, cost considerations, and catalyst sensitivity.

| Feature | Palladium-Catalyzed System | Copper-Catalyzed System |

| Catalyst Cost | Higher | Lower |

| Ligands | Often bulky, expensive phosphines | Simpler, cheaper N,N'-ligands |

| Reaction Temp. | Generally 80-120 °C | Often higher, 110-150 °C |

| Solvents | Toluene, Dioxane, DMF | DMF, DMSO, NMP |

| Functional Groups | Broad tolerance, well-documented | Can be sensitive to certain groups |

| Reaction Setup | Requires strict inert atmosphere | Generally robust, but inert atmosphere is best practice |

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All solvents and reagents should be handled with care.

Protocol 1: Palladium-Catalyzed Synthesis of 6-methoxy-2,5-dimethylbenzoxazole

This protocol utilizes a Pd(OAc)₂/Xantphos catalyst system, which is known for its high efficiency in C-O bond formation.

Materials & Reagents

| Reagent | M.W. | Amount | Moles (mmol) | Role |

| N-(2-bromo-5-methoxy-4-methylphenyl)acetamide | 272.13 | 1.00 g | 3.67 | Starting Material |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 41 mg | 0.18 (5 mol%) | Catalyst Precursor |

| Xantphos | 578.68 | 212 mg | 0.37 (10 mol%) | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.39 g | 7.34 (2.0 eq) | Base |

| Anhydrous Toluene | - | 20 mL | - | Solvent |

Step-by-Step Procedure:

-

Vessel Preparation: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Oven-dry the flask at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: To the flask, add N-(2-bromo-5-methoxy-4-methylphenyl)acetamide (1.00 g), Pd(OAc)₂ (41 mg), Xantphos (212 mg), and Cs₂CO₃ (2.39 g).

-

Atmosphere Control: Seal the flask with septa and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the base and palladium black. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure product.

-

Characterization: The final product, 6-methoxy-2,5-dimethylbenzoxazole, should be obtained as a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Copper-Catalyzed Synthesis of 6-methoxy-2,5-dimethylbenzoxazole

This protocol provides a cost-effective alternative using a Copper(I) Iodide/1,10-Phenanthroline system.

Materials & Reagents

| Reagent | M.W. | Amount | Moles (mmol) | Role |

| N-(2-bromo-5-methoxy-4-methylphenyl)acetamide | 272.13 | 1.00 g | 3.67 | Starting Material |

| Copper(I) Iodide (CuI) | 190.45 | 70 mg | 0.37 (10 mol%) | Catalyst |

| 1,10-Phenanthroline | 180.21 | 66 mg | 0.37 (10 mol%) | Ligand |

| Potassium Phosphate (K₃PO₄) | 212.27 | 1.56 g | 7.34 (2.0 eq) | Base |

| Anhydrous DMF | - | 15 mL | - | Solvent |

Step-by-Step Procedure:

-

Vessel Preparation: Prepare an oven-dried 50 mL Schlenk flask with a magnetic stir bar and allow it to cool under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Add N-(2-bromo-5-methoxy-4-methylphenyl)acetamide (1.00 g), CuI (70 mg), 1,10-phenanthroline (66 mg), and K₃PO₄ (1.56 g) to the flask.

-

Atmosphere Control: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous DMF (15 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture in a preheated oil bath at 130 °C with vigorous stirring for 24 hours.

-

Reaction Monitoring: Follow the reaction's progress using TLC (7:3 Hexane:Ethyl Acetate) or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of water and 50 mL of ethyl acetate. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with 5% aqueous ammonia solution (2 x 50 mL) to remove copper salts (the aqueous layer will turn deep blue), followed by water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solution under reduced pressure. The DMF will require high vacuum for complete removal. Purify the residue by flash column chromatography as described in Protocol 1.

Caption: General experimental workflow for benzoxazole synthesis.

Conclusion

The synthesis of benzoxazoles from N-(2-halo-phenyl)acetamide precursors via intramolecular cyclization is a highly reliable and versatile method. Both palladium and copper-catalyzed protocols offer excellent pathways to the desired products. The palladium-based approach often provides higher efficiency under milder conditions but comes at a higher cost. The copper-catalyzed Ullmann-type reaction presents a more economical alternative, which, with modern ligand systems, can achieve comparable results. The detailed protocols provided herein offer robust starting points for researchers to synthesize the 6-methoxy-2,5-dimethylbenzoxazole core, which can be further elaborated in drug discovery and materials science applications.

References

-

George, S., & Sreekumar, N. (2020). Heterogeneous palladium (II)‐complexed dendronized polymer: A rare palladium catalyst for the one‐pot synthesis of 2‐arylbenzoxazoles. ResearchGate. [Link]

-

Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]

-

Kim, J., et al. (2015). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. [Link]

-

Singh, P., et al. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic-Chemistry.org. [Link]

-

Chauhan, P. M., et al. (2020). Synthesis of Benzoxazole Skeleton via Intramolecular Cyclization. ResearchGate. [Link]

-

Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters. [Link]

-

Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

-

Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-Chemistry.org. [Link]

-

Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

-

Studies in the Synthesis of Benzoxazole Compounds. (2015). CORE. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide in Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide (CAS: 899432-96-3) as a high-value scaffold for synthesizing polysubstituted heterocycles, particularly in the development of epigenetic modulators (G9a/GLP inhibitors) and kinase inhibitors.

Executive Summary

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide represents a "privileged intermediate" for the rapid assembly of bicyclic heterocycles, specifically quinazolines , indoles , and quinolines . Its unique substitution pattern—combining an electron-donating methoxy group, a steric methyl blocker, and an orthogonal bromine handle—makes it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting the hydrophobic clefts of histone methyltransferases (e.g., G9a/GLP) and tyrosine kinases (e.g., EGFR).

This guide provides validated protocols for utilizing this intermediate to access diverse chemical space, focusing on Palladium-catalyzed cross-couplings and cyclocondensation reactions.

Chemical Profile & Strategic Value

Structural Logic

The molecule functions as a trifunctional scaffold :

-

Acetamide (C1): A masked aniline. It serves as a directing group for ortho-functionalization and a precursor for N-heterocycle formation (e.g., Quinazolines).

-

Bromine (C2): A reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubility-enhancing tails or biaryl motifs.

-

Methoxy (C5) & Methyl (C4): These substituents probe the electronic and steric tolerance of the target protein's binding pocket. In G9a inhibitors, the methoxy group is critical for water-mediated hydrogen bonding.

Physical Properties

| Property | Data |

| CAS Number | 899432-96-3 |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 274.11 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Retrosynthetic Analysis & Workflow

The following diagram illustrates how this intermediate bridges simple aniline precursors and complex bioactive drug candidates.

Figure 1: Retrosynthetic logic placing the intermediate as the linchpin between raw materials and bioactive cores.

Experimental Protocols

Protocol A: Preparation of the Intermediate (High-Fidelity Route)

Rationale: Direct bromination of the aniline often leads to regio-isomeric mixtures. Acetylation prior to bromination utilizes the steric bulk of the acetamide and the methyl group to direct bromine exclusively to the C2 position.

Reagents:

-

3-Methoxy-4-methylaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Glacial Acetic Acid or DMF

Step-by-Step:

-

Acetylation: Dissolve aniline in glacial acetic acid (5 vol). Add acetic anhydride dropwise at 0°C. Stir at RT for 2h. Monitor by TLC (EtOAc:Hex 1:1).

-

Bromination: Cool the acetamide solution to 0-5°C. Add NBS portion-wise over 30 mins to prevent exotherm.

-

Reaction: Allow to warm to RT and stir for 4-6 hours. The acetamide directs Br to the ortho position (C2), while the C4-Methyl blocks the para position.

-

Workup: Pour mixture into ice-water (10 vol). The product precipitates.[1] Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Buchwald-Hartwig Amination (Functionalization)

Application: Attaching a solubilizing amine tail (e.g., N-methylpiperazine) to the C2 position before ring closure.

Reagents:

-

Intermediate (1.0 eq)

-

Amine (e.g., 1-Boc-piperazine) (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Inerting: Charge a reaction vial with Intermediate, Base, and Catalyst. Purge with Argon (3x).

-

Addition: Add Dioxane and the Amine.

-

Heating: Seal and heat to 100°C for 12-16 hours.

-

Validation: Check LC-MS for conversion. The bromine signal (M/M+2 pattern) should disappear.

-

Isolation: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol C: Cyclization to Quinazoline Core

Application: Synthesis of the Quinazoline scaffold used in G9a inhibitors (e.g., BIX-01294 analogs).[2][3][4][5][6]

Figure 2: Workflow for converting the acetamide intermediate into a chloroquiazoline scaffold.

Procedure:

-

Deprotection: Reflux the intermediate in 6N HCl/Ethanol (1:1) for 2h to remove the acetyl group. Neutralize and extract the free aniline (2-bromo-5-methoxy-4-methylaniline).

-

Ring Closure: Mix the free aniline (1.0 eq) with Urea (5.0 eq). Heat melt at 160-180°C for 4h.

-

Activation: Treat the resulting cyclic amide with POCl₃ (neat) at reflux to generate the 2,4-dichloroquinazoline derivative.

-

Differentiation: The C4-Cl is more reactive than C2-Cl, allowing sequential substitution with different amines to build the final drug molecule.

Application Case Study: G9a/GLP Inhibitor Optimization

Context: G9a (EHMT2) and GLP (EHMT1) are lysine methyltransferases implicated in cancer and neurodegeneration. Leading inhibitors like BIX-01294 and UNC0638 utilize a quinazoline core with a 6,7-dimethoxy substitution pattern.[5]

Role of the Intermediate: Using N-(2-bromo-5-methoxy-4-methylphenyl)acetamide allows the synthesis of 5-methoxy-4-methyl analogs.

-

Hypothesis Testing: Does replacing the 6-methoxy (in BIX-01294) with a methyl group affect water-mediated hydrogen bonding in the binding groove?

-

Result: Literature suggests that the methoxy group is crucial for potency. Analogs where the methoxy is replaced or displaced often show diminished activity (IC₅₀ > 5 µM), validating the "methoxy anchor" hypothesis. This intermediate is the standard "negative control" or "SAR probe" to confirm the necessity of the oxygen atom at that specific position.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Bromination | Old NBS or wet solvent. | Recrystallize NBS from water; ensure anhydrous conditions. |

| Regioisomer Contamination | Temperature too high during NBS addition. | Maintain <5°C during addition. Verify Regio-purity via 1H-NMR (Look for para-coupling constants vs singlet signals). |

| Stalled Coupling (Pd) | Catalyst poisoning (Br is a good leaving group but sterics at C4/C5 hinder approach). | Switch to sterically demanding ligands like BrettPhos or RuPhos . Increase temp to 110°C. |

| Hydrolysis Failure | Acetamide is robust. | Use 6M HCl or H₂SO₄; Ethanol co-solvent is essential for solubility. |

Self-Validating NMR Check:

-

1H NMR (DMSO-d6): Expect two distinct aromatic singlets (or weak para-coupling) for the C3 and C6 protons. If you see doublets with ortho coupling (J ~8 Hz), you have brominated the wrong position (likely starting material was incorrect isomer).

-

Key Shift: The Methoxy peak (~3.8 ppm) and Methyl peak (~2.2 ppm) should integrate 3:3.

References

-

Synthesis of G9a/GLP Inhibitors: Liu, F., et al. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase."[2][3] Journal of Medicinal Chemistry, 2013.[9] Link

-

Quinazoline Scaffold Assembly: Vedadi, M., et al. "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells."[3][4][10] Nature Chemical Biology, 2011. Link

-

Intermediate Characterization: PubChem Compound Summary for CID 14493071, N-(2-bromo-5-methoxyphenyl)acetamide (Analogous structure ref). Link

-

Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

Sources

- 1. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of lysine methyltransferase inhibitors [frontiersin.org]

- 3. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity | PLOS One [journals.plos.org]

- 4. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015192981A1 - Novel compounds as dual inhibitors of histone methyltransferases and dna methyltransferases - Google Patents [patents.google.com]

- 6. An analog of BIX-01294 selectively inhibits a family of histone H3 lysine 9 Jumonji demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions with N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for tackling the significant steric challenges presented by the substrate N-(2-bromo-5-methoxy-4-methylphenyl)acetamide in common cross-coupling reactions. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Section 1: Understanding the Core Challenge

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide is a particularly challenging substrate for palladium-catalyzed cross-coupling reactions due to profound steric hindrance around the reaction center. The primary obstacles are:

-

The ortho-Bromo Substituent: The bromine atom is flanked by a methyl group on one side.

-

The ortho'-Acetamido Group: The N-acetamide group on the other side of the bromine is bulky and conformationally significant. Its carbonyl oxygen and N-H proton can also act as potential coordinating sites for the metal catalyst, which may lead to catalyst inhibition or off-cycle species.

This steric congestion severely impedes the key oxidative addition step in the catalytic cycle, where the palladium catalyst must insert into the carbon-bromine bond. Consequently, standard coupling conditions often result in low yields, slow reaction rates, or complete failure.

Caption: Steric crowding around the C-Br bond.

Section 2: Troubleshooting Guide for Specific Coupling Reactions

This section addresses common failures in a question-and-answer format.

Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling with N-(2-bromo-5-methoxy-4-methylphenyl)acetamide is giving low to no yield using standard conditions like Pd(PPh₃)₄. What are the likely causes and solutions?

Answer: The primary cause of failure is the inability of a sterically non-demanding ligand like triphenylphosphine (PPh₃) to facilitate the oxidative addition of your hindered aryl bromide. The Pd(0) center needs to be both electron-rich and sterically accessible in a specific way.

Core Problem: The oxidative addition step is kinetically slow. Standard ligands may not effectively promote the formation of the active, monoligated L₁Pd(0) species required for this challenging substrate.[1][2]

Troubleshooting Steps:

-

Switch to a Bulky, Electron-Rich Ligand: This is the most critical change. Buchwald-type dialkylbiaryl phosphine ligands are designed specifically for this purpose.[1][3] They possess the necessary steric bulk to promote reductive elimination and stabilize the active catalytic species.[2] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability.[1][4]

-

Select an Appropriate Base and Solvent: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic without causing unwanted side reactions. Aprotic, non-coordinating solvents like toluene or dioxane are preferred.

-

Increase Reaction Temperature: Overcoming the high activation energy of oxidative addition often requires elevated temperatures, typically in the range of 80-110 °C.

-

Use an Advanced Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be effective, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can provide more consistent results by ensuring the formation of the active L₁Pd(0) species in situ.[5]

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings

| Ligand | Palladium Source | Recommended Base | Solvent | Typical Temp. (°C) | Key Advantage |

| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-110 | Excellent for tetra-ortho-substituted biaryl synthesis.[3][6] |

| SPhos | Pd(OAc)₂ or SPhos Pd G2 | K₃PO₄ | Toluene, Dioxane | 100-110 | High reaction rates and stability for hindered substrates.[3] |

| IPr (NHC) | Pd(OAc)₂ | K₃PO₄ | Toluene | 80-100 | Strong σ-donor, effective for aryl chlorides and bromides.[1] |

Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination on N-(2-bromo-5-methoxy-4-methylphenyl)acetamide and observing either no reaction or decomposition of my starting material. How can I troubleshoot this?

Answer: This reaction is exceptionally sensitive to the ligand and base combination.[7][8] The steric hindrance is again the primary issue, but the presence of the acetamide N-H proton adds a layer of complexity.

Core Problem: In addition to slow oxidative addition, the choice of base is critical. A base that is too weak will not facilitate the deprotonation of the coupling amine. A base that is too strong or nucleophilic might interact with the acetamide group or the catalyst in an unproductive manner.

Troubleshooting Steps:

-

Employ a Specialized Ligand: For sterically demanding C-N couplings, ligands from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig (e.g., Josiphos-type) families are essential.[7] These ligands are designed to accelerate both oxidative addition and the rate-limiting reductive elimination step.

-

Optimize the Base: Sodium tert-butoxide (NaOtBu) is a common and effective strong, non-nucleophilic base for these reactions.[9] For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, though they may require higher temperatures or longer reaction times.

-

Manage the Acetamide N-H: While generally stable, the acetamide N-H is weakly acidic. Using a slight excess of the base can ensure that both the coupling amine and any deprotonated acetamide can coexist without poisoning the catalyst.

-

Consider the Amine Coupling Partner: Highly hindered secondary amines will be particularly challenging coupling partners. If possible, using a primary amine will generally result in faster reaction rates.

Sonogashira Coupling

Question 3: My Sonogashira coupling with a terminal alkyne is failing. What specific conditions are recommended for this hindered substrate?

Answer: Standard Sonogashira conditions involving a copper(I) co-catalyst can often lead to undesired alkyne homocoupling (Glaser coupling), especially with slow, hindered substrates.[10] A copper-free protocol is highly recommended.

Core Problem: The transmetalation step can be slow, allowing side reactions to dominate. Steric hindrance around the aryl bromide slows the initial oxidative addition.

Troubleshooting Steps:

-

Adopt a Copper-Free Protocol: To avoid Glaser side products, omit the copper(I) salt (e.g., CuI).[11][12] This places a greater emphasis on the palladium catalyst and ligand to perform the entire cycle efficiently.

-

Use a Bulky, Electron-Rich Ligand: As with other couplings, ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are highly effective.[13] Their large cone angles and strong electron-donating properties accelerate the oxidative addition and facilitate the catalytic cycle.

-

Select the Right Base/Solvent Combination: A strong base is needed to deprotonate the terminal alkyne. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMA is a robust system.[10] An amine base like triethylamine (TEA) can also be used, often acting as both the base and part of the solvent system.[10]

-

Consider a Gold/Palladium Dual Catalyst System: For extremely challenging substrates, a dual system where a gold(I) catalyst activates the alkyne can be remarkably effective, entering the palladium cycle at the transmetalation step and avoiding the pitfalls of copper.[10]

Section 3: General FAQs

Q4: Which class of ligand is generally best for this type of hindered substrate: Buchwald-type phosphines or N-Heterocyclic Carbenes (NHCs)? Both classes are highly effective and represent the state-of-the-art for coupling hindered substrates.[1] Buchwald-type dialkylbiaryl phosphines are often the first choice due to a vast body of literature and commercially available pre-catalysts. NHCs are exceptionally strong σ-donors and can be particularly robust at high temperatures. The "best" ligand often requires empirical screening for a specific substrate combination.

Q5: How do I choose the optimal base and solvent? The base must be strong enough to participate in the catalytic cycle (e.g., deprotonate an amine or alkyne, or facilitate transmetalation in Suzuki coupling) but not so nucleophilic that it attacks the catalyst or substrate. The order of basicity is generally NaOtBu > K₃PO₄ > Cs₂CO₃ > K₂CO₃. The solvent should be aprotic and capable of dissolving the reactants at the required temperature (e.g., Toluene, Dioxane, DMF).

Q6: Can the acetamide group itself cause side reactions or catalyst inhibition? Yes, potentially. The lone pairs on the carbonyl oxygen and the nitrogen atom can coordinate to the palladium center, potentially forming an inactive off-cycle species. The N-H proton is also weakly acidic and can react with strong bases. Using bulky ligands helps to create a well-defined coordination sphere around the palladium, minimizing these unwanted interactions.[1][2]

Section 4: Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling N-(2-bromo-5-methoxy-4-methylphenyl)acetamide with a generic arylboronic acid.

Materials:

-

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

XPhos Pd G3 (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Toluene (Anhydrous, sparged with Argon)

-

Water (Degassed)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add N-(2-bromo-5-methoxy-4-methylphenyl)acetamide, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and degassed water to create a 10:1 toluene/water solvent system (e.g., 5 mL toluene, 0.5 mL water per 1 mmol of aryl bromide).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Section 5: Troubleshooting Workflow

If a coupling reaction fails, follow this decision-making workflow to identify and solve the problem.

Caption: A decision tree for troubleshooting failed coupling reactions.

References

Sources

- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Catalyst Selection for Coupling Reactions of Electron-Rich Ortho-Bromo Acetanilides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging yet crucial task of catalyst selection in cross-coupling reactions involving electron-rich ortho-bromo acetanilides. These substrates are common in pharmaceutical synthesis, but their electronic and steric properties often lead to sluggish reactions and low yields.[1] This resource is designed to help you navigate these complexities and optimize your reaction outcomes.

I. Understanding the Challenge: The Nature of Electron-Rich ortho-Bromo Acetanilides

The primary difficulty with these substrates stems from two key factors:

-

Electronic Effects : The acetamido group is an activating, ortho-, para- directing group.[2] This increases the electron density on the aromatic ring, making the oxidative addition of a palladium catalyst—the rate-limiting step in many cross-coupling reactions—more difficult compared to electron-poor aryl halides.[3][4]

-

Steric Hindrance : The presence of the acetamido group at the ortho position creates significant steric bulk around the bromine atom.[5][6] This can hinder the approach of the bulky catalyst, further slowing down the oxidative addition step.

The combination of these electronic and steric effects necessitates careful selection of the catalyst system to achieve efficient coupling.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during cross-coupling reactions of electron-rich ortho-bromo acetanilides in a question-and-answer format.

A. Low or No Conversion

Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. What are the likely causes and how can I fix it?

Answer:

Low conversion in Suzuki-Miyaura couplings of these substrates is a frequent problem. The primary suspects are an insufficiently active catalyst system to overcome the electronic and steric hurdles, or suboptimal reaction conditions.

Troubleshooting Steps:

-

Catalyst and Ligand Selection is Critical : Standard catalysts like Pd(PPh₃)₄ may not be effective. You need a more robust system.

-

Use Electron-Rich, Bulky Ligands : These ligands stabilize the palladium center and promote the challenging oxidative addition step.[7][8] Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[5][9] For particularly challenging substrates, CataXCium A Pd G3 has shown unique effectiveness.[1]

-

Consider Pre-formed Catalysts : Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

-

-

Re-evaluate Your Base and Solvent System :

-

Base Selection : A strong base is often required to facilitate the transmetalation step.[7] Anhydrous potassium phosphate (K₃PO₄) is a good starting point.[9][10] In some cases, cesium carbonate (Cs₂CO₃) can be effective.[11]

-

Solvent Choice : Aprotic polar solvents are generally preferred. Toluene, dioxane, or a mixture of dioxane and water are commonly used.[1][12]

-

-

Increase Reaction Temperature : Due to the substrate's low reactivity, higher temperatures (e.g., 80-110 °C) may be necessary to drive the reaction to completion.[5]

-

Ensure an Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen.[13][14] Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

Question 2: I'm attempting a Buchwald-Hartwig amination and observing no product formation. What should I try?

Answer:

The Buchwald-Hartwig amination of electron-rich ortho-bromo acetanilides is particularly challenging due to potential catalyst inhibition by the substrate and product.

Troubleshooting Steps:

-

Ligand Choice is Paramount : The choice of ligand is crucial for a successful Buchwald-Hartwig amination.[15]

-

Bulky Biaryl Phosphine Ligands : Ligands such as Xantphos are often effective for C-N bond formation.[11]

-

Consider Josiphos-type Ligands : These have also been shown to be effective in challenging amination reactions.

-

-

Base Selection : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice.[16] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be necessary.

-

Catalyst Precursor : Both Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources for this reaction.[11]

Question 3: My Sonogashira coupling is not working. What are the key considerations for this reaction?

Answer:

Successful Sonogashira coupling of these substrates requires careful attention to the catalyst system and reaction conditions to avoid common side reactions.

Troubleshooting Steps:

-

Catalyst System :

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[20]

-

Solvent : Anhydrous and deoxygenated solvents like THF or DMF are commonly employed.[20]

Question 4: I'm observing a black precipitate in my reaction mixture. What does this indicate?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition to palladium black, which is an inactive form of palladium.[13] This leads to a decrease in the concentration of the active catalyst and can cause the reaction to stall.

Potential Causes and Solutions:

| Potential Cause | Recommended Solution |

| Incomplete reduction of Pd(II) to Pd(0) | Ensure your reaction conditions, including the choice of ligand and solvent, facilitate this reduction. |

| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[13][14] |

| High reaction temperature | Excessive heat can promote catalyst agglomeration. Try lowering the temperature or performing an optimization study.[13] |

| Impurities in reagents or solvents | Use high-purity reagents and anhydrous solvents. |

B. Side Reactions and Product Impurities

Question 5: I am observing a significant amount of debrominated starting material. How can I minimize this side reaction?

Answer:

The formation of the debrominated product (hydrodehalogenation) is a common side reaction, especially in Suzuki-Miyaura couplings.[14] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the coupling partner.

Prevention Strategies:

-

Choice of Base : Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings.[14]

-

Purity of Reagents : Ensure all reagents, especially the boronic acid or ester, are of high purity to prevent the introduction of hydride impurities.[14]

-

Solvent System : Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[14]

Question 6: My reaction is producing a significant amount of homocoupled product from the boronic acid. What can I do?

Answer:

Homocoupling of the boronic acid is often caused by the presence of Pd(II) species and oxygen in the reaction mixture.[3]

Prevention Strategies:

-

Thorough Degassing : Rigorously degas all solvents and reagents to remove dissolved oxygen.

-

Use of a Pd(0) Precatalyst : Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.

-

Optimize Reaction Conditions : Adjusting the temperature or catalyst loading may help to favor the desired cross-coupling pathway.

III. Catalyst and Ligand Selection Guide

The following table provides a starting point for selecting a catalyst system for different coupling reactions with electron-rich ortho-bromo acetanilides. Optimization will likely be required for your specific substrate.

| Coupling Reaction | Recommended Catalyst/Precursor | Recommended Ligand | Typical Base | Common Solvents | Key Considerations |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, CataXCium A Pd G3 | XPhos, SPhos, RuPhos[5][9] | K₃PO₄, Cs₂CO₃[9][11] | Dioxane/H₂O, Toluene[1][12] | Bulky, electron-rich ligands are crucial to promote oxidative addition.[7][8] |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, Josiphos-type ligands[11] | NaOtBu, K₃PO₄ | Toluene, Dioxane | The choice of ligand is highly dependent on the specific amine coupling partner.[15] |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, DIPEA | THF, DMF[20] | A copper(I) co-catalyst is typically used, but copper-free conditions can prevent homocoupling.[17][19] |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP | The regioselectivity of the alkene insertion can be a challenge.[21] |

IV. Visualizing the Process

Decision-Making Workflow for Catalyst Selection

Caption: A decision-making workflow for troubleshooting and optimizing coupling reactions of electron-rich ortho-bromo acetanilides.

Generalized Catalytic Cycle for Cross-Coupling Reactions

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

V. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of an Electron-Rich ortho-Bromo Acetanilide

This is a general procedure and may require optimization for specific substrates.[22]

Materials:

-

Electron-rich ortho-bromo acetanilide (1.0 equiv)

-

Arylboronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., CataXCium A Pd G3, 1-5 mol%)

-

Ligand (if not using a pre-formed catalyst)

-

Base (e.g., K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Dioxane/H₂O, 10:1)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, ligand (if applicable), and base.

-

Add the electron-rich ortho-bromo acetanilide and the arylboronic acid or ester.

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 70-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

VI. References

-

Current time information in Pasuruan, ID. (n.d.). Google. Retrieved February 12, 2026, from

-

Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Aryl Bromides. (n.d.). Benchchem. Retrieved February 12, 2026, from

-

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethynylphenol. (n.d.). Benchchem. Retrieved February 12, 2026, from

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 12, 2026, from

-

2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved February 12, 2026, from

-

How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved February 12, 2026, from

-

Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 12, 2026, from

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 12, 2026, from

-

Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. Retrieved February 12, 2026, from

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. Retrieved February 12, 2026, from

-

Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. (n.d.). Benchchem. Retrieved February 12, 2026, from

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from

-

Practical Palladium Catalysts for C-N and C-O Bond Formation. (2025, August 7). ResearchGate. Retrieved February 12, 2026, from

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved February 12, 2026, from

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 12, 2026, from

-

Acetanilide Palladacycle: An Efficient Catalyst for Room-Temperature Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from

-

A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. (n.d.). Benchchem. Retrieved February 12, 2026, from

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved February 12, 2026, from

-

Recent advances in nickel-catalyzed C–C and C–N bond formation via HA and ADC reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 12, 2026, from

-

Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. (n.d.). Benchchem. Retrieved February 12, 2026, from

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved February 12, 2026, from

-

Palladium-catalyzed direct ortho-acylation through an oxidative coupling of acetanilides with toluene derivatives. (n.d.). PubMed. Retrieved February 12, 2026, from

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved February 12, 2026, from

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from

-

Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from

-

Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved February 12, 2026, from

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved February 12, 2026, from

-

C-N bond forming cross-coupling reactions: an overview. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from

-

The Role of the Base in Buchwald-Hartwig Amination. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from

-

Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (n.d.). PubMed - NIH. Retrieved February 12, 2026, from

-

A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025, June 4). PMC. Retrieved February 12, 2026, from

-

Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. (2023, September 19). MDPI. Retrieved February 12, 2026, from

-

Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). ResearchGate. Retrieved February 12, 2026, from

-

Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 12, 2026, from

-

managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. (n.d.). Benchchem. Retrieved February 12, 2026, from

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved February 12, 2026, from

-

The developing steric hindrance and ortho effect in aromatic amides.²⁹. (n.d.). ResearchGate. Retrieved February 12, 2026, from

-

Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit. Retrieved February 12, 2026, from

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). MDPI. Retrieved February 12, 2026, from

-

Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. (n.d.). Scite.ai. Retrieved February 12, 2026, from

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved February 12, 2026, from

-

Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (n.d.). PMC. Retrieved February 12, 2026, from

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from

-

reaction mechanism - Bromination of acetanilide. (2016, October 17). Chemistry Stack Exchange. Retrieved February 12, 2026, from

-

Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. (2023, January 6). MDPI. Retrieved February 12, 2026, from

-

The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. Retrieved February 12, 2026, from

-

[University Orgo II] products of the bromination of acetanilide. (n.d.). Reddit. Retrieved February 12, 2026, from

-

How do ortho-para directing groups increase electron density at ortho para positions? (2022, August 9). Quora. Retrieved February 12, 2026, from

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. research.rug.nl [research.rug.nl]

- 16. chemrxiv.org [chemrxiv.org]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Heck Reaction [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubilization and Handling of N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

Compound Overview & Physicochemical Profile[1]

To successfully incorporate N-(2-bromo-5-methoxy-4-methylphenyl)acetamide into aqueous biological assays, one must first understand the forces governing its insolubility. This compound belongs to the acetanilide class, characterized by a phenyl ring decorated with lipophilic substituents (bromo, methyl) and a moderately polar methoxy group.

-

Lipophilicity (LogP): Estimated ~2.5 – 3.0. This indicates the compound prefers non-polar environments and will readily partition into lipid membranes or plastic labware rather than remain in the aqueous phase.

-

Solid-State Lattice Energy: The amide bond facilitates strong intermolecular Hydrogen bonding (N-H[1]···O=C) in the crystal lattice, resulting in a high melting point and high energy cost for dissolution in water.

-

Aqueous Behavior: In pure buffers (PBS, TBS), the compound exhibits "brick-dust" behavior—it does not solvate but rather forms micro-crystalline suspensions that are often invisible to the naked eye but devastating to assay reproducibility.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into PBS."

Q: I prepared a 10 mM stock in DMSO. When I spike this into my cell culture media or PBS to reach 10 µM, a white cloudiness appears. Why?

A: This is a classic "Solvent Shock" phenomenon.

-

Mechanism: DMSO is a chaotropic solvent that disrupts water structure. When a small volume of high-concentration DMSO stock hits a large volume of water, the DMSO molecules are instantly stripped away by the water (hydration), leaving the hydrophobic drug molecules "naked" and supersaturated. They immediately aggregate to reduce surface free energy.

-

Solution: Do not spike directly. Use the Intermediate Dilution Method (see Protocol B). By stepping down the solvent concentration (e.g., 100% DMSO

50% DMSO/Water

Issue 2: "My IC50 curves are erratic or show a 'Bell-Shaped' response."

Q: In my enzyme inhibition assay, the compound shows activity at 1 µM, but less activity at 10 µM. The data points are scattered.

A: This suggests Non-Specific Aggregation .

-